molecular formula C10H12O2S B2762995 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol CAS No. 312513-96-5

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol

Cat. No.: B2762995
CAS No.: 312513-96-5
M. Wt: 196.26
InChI Key: GLKXYCGSGUUJPS-UHFFFAOYSA-N
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Description

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol is an organic compound with the molecular formula C10H12O2S It features a unique structure that includes a thienyl group, a methyl group, and a pent-2-yne-1,4-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol can be achieved through several methods. One common route involves the reaction of 2-thiophenecarboxaldehyde with 4-methyl-2-pentyne-1,4-diol under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-pentyne-1,4-diol
  • 2-Thienylmethanol
  • 4-Methyl-1-pentene

Uniqueness

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol is unique due to its combination of a thienyl group and a pent-2-yne-1,4-diol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-methyl-1-thiophen-2-ylpent-2-yne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-10(2,12)6-5-8(11)9-4-3-7-13-9/h3-4,7-8,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKXYCGSGUUJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(C1=CC=CS1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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